1-(Tert-butyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a chemical compound with significant research applications. Its molecular formula is , and it has a molecular weight of approximately 261.32 g/mol. The compound is classified as a urea derivative and is notable for its structural features that include a tetrahydroquinoline moiety, which is often associated with biological activity in medicinal chemistry .
The synthesis of 1-(Tert-butyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves the reaction of tert-butyl isocyanate with 2-oxo-1,2,3,4-tetrahydroquinoline derivatives. The technical details of this synthesis can vary based on the specific reagents and conditions used, but generally include the following steps:
The molecular structure of 1-(Tert-butyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea can be represented using various structural formulas:
InChI=1S/C14H19N3O2/c1-14(2,3)17-13(19)15-10-5-6-11-9(8-10)4-7-12(18)16-11/h5-6,8H,4,7H2,1-3H3,(H,16,18)(H2,15,17,19)
CC(C)(C)NC(=O)NC1=CC2=C(C=C1)NC(=O)CC2
These representations highlight the compound's complex ring structure and functional groups that contribute to its chemical behavior and potential biological activity .
The compound participates in several chemical reactions typical for urea derivatives:
These reactions are essential for modifying the compound to enhance its biological properties or to create derivatives with novel activities .
The mechanism of action for 1-(Tert-butyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is primarily studied in the context of its biological activity. While specific studies on this compound may be limited, compounds with similar structures often exhibit mechanisms such as:
Further research is required to elucidate the precise mechanisms through which this specific compound exerts its biological effects .
The physical and chemical properties of 1-(Tert-butyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea include:
These properties are crucial for determining the compound's usability in various experimental settings and its stability under different conditions .
1-(Tert-butyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea has several scientific applications:
The compound's unique structure makes it a valuable candidate for further research aimed at discovering new therapeutic agents .
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0